molecular formula C21H24Cl2N2O3S B5217162 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B5217162
M. Wt: 455.4 g/mol
InChI Key: FGCGRLHVECXULP-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C21H24Cl2N2O3S. This compound is characterized by the presence of an azepane ring, a dichlorophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-(azepan-1-yl)-2-oxoethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-azepan-1-yl-2-oxoethyl)-N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide
  • N-(2-azepan-1-yl-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)methanesulfonamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and dichlorophenyl group contribute to its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O3S/c1-16-6-9-18(10-7-16)29(27,28)25(20-14-17(22)8-11-19(20)23)15-21(26)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCGRLHVECXULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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